Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker. It is primarily used in the synthesis of PROTAC BET degraders .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine. The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then reacted with a PEG linker to form an intermediate compound.
Introduction of Boc-Protected Amine: The intermediate compound is further reacted with a Boc-protected amine to form the final product, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc-protecting group
Major Products Formed
科学研究应用
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTAC BET degraders.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
作用机制
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. The compound binds to cereblon, leading to the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This mechanism is the basis for its use in the synthesis of PROTAC BET degraders, which are designed to selectively degrade specific proteins involved in disease pathways .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in cancer therapy
Uniqueness
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is unique due to its incorporation of a PEG linker and a Boc-protected amine, which allows for its use in the synthesis of PROTAC BET degraders. This makes it a valuable tool in the development of targeted protein degradation therapies .
生物活性
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects and therapeutic potential in various conditions, particularly multiple myeloma. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Thalidomide and its derivatives exert their biological effects primarily through the recruitment of cereblon (CRBN), a substrate receptor in the cullin-RING E3 ubiquitin ligase complex (CRL4). Upon binding to CRBN, thalidomide derivatives facilitate the ubiquitination and subsequent degradation of specific target proteins, which can lead to both therapeutic and adverse effects.
Key Points:
- CRBN as a Target : Thalidomide binds to CRBN, altering its substrate specificity. This interaction is crucial for its immunomodulatory and anti-cancer activities .
- Ubiquitination Process : The binding of thalidomide derivatives to CRBN allows for the identification and degradation of 'neosubstrates', which are proteins that are not typically degraded by the ubiquitin-proteasome system .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Anti-Cancer Activity :
- Thalidomide derivatives have been shown to induce apoptosis in cancer cells through the degradation of transcription factors such as IKZF1 and IKZF3, which are critical for cancer cell survival .
- The compound is being explored in the context of proteolysis-targeting chimeras (PROTACs) that leverage CRBN for targeted protein degradation, enhancing therapeutic efficacy against malignancies like multiple myeloma .
- Immunomodulatory Effects :
- Teratogenicity :
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | References |
---|---|---|
Anti-Cancer | Induces apoptosis via IKZF1/IKZF3 degradation | , |
Immunomodulation | Modulates immune responses | , |
Teratogenicity | Limb malformations via CRBN interaction | , |
Case Study: Thalidomide in Multiple Myeloma Treatment
A clinical study demonstrated that patients treated with thalidomide showed significant improvement in overall survival rates when combined with dexamethasone. The mechanism was attributed to the drug's ability to enhance immune response while reducing tumor burden through targeted degradation pathways .
属性
分子式 |
C30H42N4O11 |
---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37) |
InChI 键 |
GUERDSNOMPTZOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。